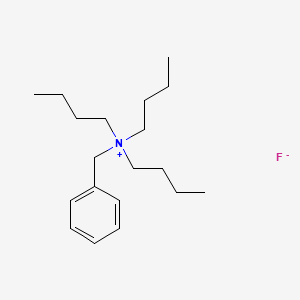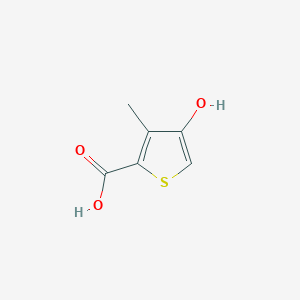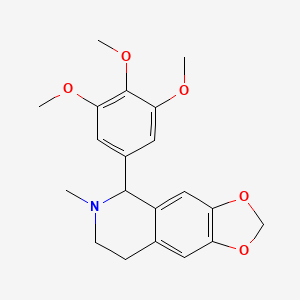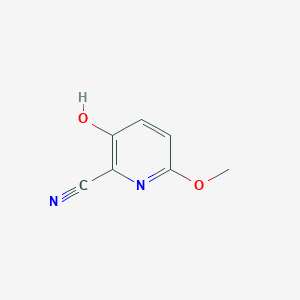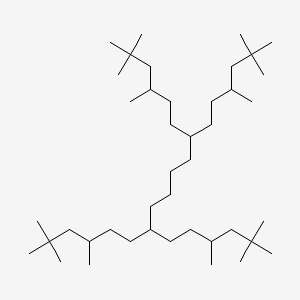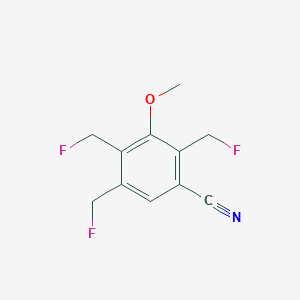
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Reduction: Reduction of the nitro group to an amine.
Fluoromethylation: Introduction of fluoromethyl groups using reagents like fluoromethyl iodide.
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluoromethylbenzonitrile: Lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxybenzonitrile: Lacks the fluoromethyl groups, leading to different chemical properties and uses.
Uniqueness
2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile is unique due to the combination of fluoromethyl and methoxy groups, which impart distinct chemical properties, including increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical building blocks .
Propriétés
Formule moléculaire |
C11H10F3NO |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
2,4,5-tris(fluoromethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H10F3NO/c1-16-11-9(4-13)7(3-12)2-8(6-15)10(11)5-14/h2H,3-5H2,1H3 |
Clé InChI |
UJUZYQAQHSKKQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1CF)C#N)CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


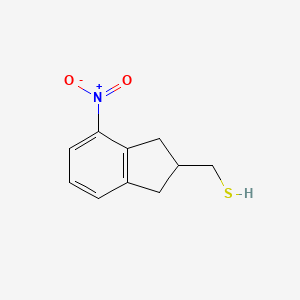
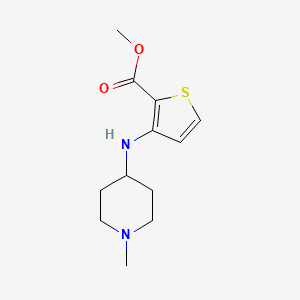
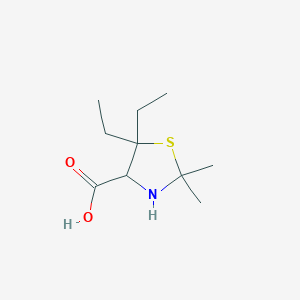
![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
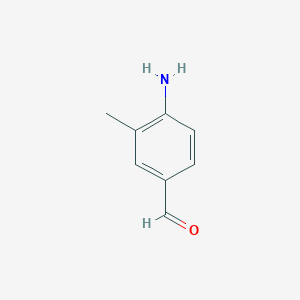
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
